6-Methyl-1-benzothiophene-3-carboxylic acid
Description
6-Methyl-1-benzothiophene-3-carboxylic acid is a heterocyclic organic compound featuring a benzothiophene core—a fused benzene and thiophene ring system. The molecule is substituted with a methyl group at position 6 and a carboxylic acid group at position 3. Its molecular formula is C₁₀H₈O₂S, with a molecular weight of 208.23 g/mol. The benzothiophene scaffold is of significant interest in medicinal chemistry and materials science due to its aromatic stability and ability to engage in π-π interactions. The carboxylic acid group enhances solubility in polar solvents and provides a reactive site for derivatization, while the methyl group influences steric and electronic properties. This compound is frequently explored as a precursor or intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Properties
IUPAC Name |
6-methyl-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPZMCSOENSZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82787-84-6 | |
| Record name | 6-methyl-1-benzothiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications across chemistry, biology, and medicine:
Chemistry
- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds. The unique structure allows for diverse chemical modifications, facilitating the development of novel materials.
Biology
- Antimicrobial Activity : Studies have shown that 6-methyl-1-benzothiophene-3-carboxylic acid exhibits antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. This potential makes it a candidate for further research in antimicrobial drug development.
- Anticancer Activity : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. Research indicates effective cytotoxicity with IC50 values ranging from 2.20 μM to 5.86 μM, suggesting its potential as an anticancer agent.
Medicine
- Pharmaceutical Development : The compound is being explored as a precursor for pharmaceutical agents targeting diseases such as cancer and infections. Its ability to interact with biological targets enhances its therapeutic potential.
Case Studies and Research Findings
Several key studies have highlighted the efficacy and potential applications of this compound:
Antimicrobial Study
A study evaluated the antibacterial efficacy against common pathogens, confirming its effectiveness and laying the groundwork for developing new antimicrobial agents.
Anticancer Research
In vitro studies showed significant inhibition of cancer cell proliferation, with detailed analysis revealing mechanisms of action that may involve apoptosis induction or cell cycle arrest.
Comparative Analysis with Related Compounds
To contextualize the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity | IC50/EC50 Values |
|---|---|---|
| 3-Methylbenzothiophene | Moderate anticancer activity | Varies by study |
| Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Antimicrobial and anticancer properties | Not specified |
| 5-Fluoro-3-methyl-1-benzothiophene 1,1-dioxide | Unique electronic properties; potential anticancer activity | Not specified |
Mechanism of Action
The mechanism of action of 6-Methyl-1-benzothiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The exact pathways involved can vary based on the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Substituents | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| 6-Methyl-1-benzothiophene-3-carboxylic acid | C₁₀H₈O₂S | Methyl (C6), Carboxylic acid (C3) | Carboxylic acid | Fully aromatic benzothiophene core |
| 6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid | C₁₀H₁₀O₂S | Methyl (C6), Carboxylic acid (C2) | Carboxylic acid | Partially saturated 2,3-dihydro ring |
| Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate | C₁₆H₁₉NO₂S | Amino (C2), tert-Butyl (C6), Ethyl ester (C3) | Amino, Ester | Bulky tert-butyl, ester substitution |
Key Observations:
Aromaticity and Reactivity: The fully aromatic core of this compound enables conjugation and electronic delocalization, enhancing stability and reactivity in electrophilic substitution reactions. In contrast, the 2,3-dihydro derivative (C₁₀H₁₀O₂S) lacks full aromaticity due to saturation at positions 2 and 3, reducing resonance stabilization but improving solubility in aqueous media . The ethyl ester derivative (C₁₆H₁₉NO₂S) replaces the carboxylic acid with an ester group, increasing lipophilicity and altering metabolic stability .
Conversely, the methyl group in the parent compound provides minimal steric interference while modulating electronic effects. The amino group in the ethyl ester derivative enables hydrogen bonding, a property absent in the methyl- and carboxylic acid-substituted analogs .
Key Observations:
- Solubility : The dihydro derivative’s partial saturation increases solubility in water, making it preferable for biological assays. The parent compound’s carboxylic acid group improves polarity but is less soluble than the dihydro analog. The ethyl ester derivative’s lipophilicity suits membrane permeability in drug design .
- Acidity : The carboxylic acid group in the parent compound (pKa ~2.5–3.0) facilitates salt formation under basic conditions, enhancing formulation flexibility.
Biological Activity
6-Methyl-1-benzothiophene-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a benzothiophene core with a methyl group at the 6-position and a carboxylic acid functional group at the 3-position. This unique structure contributes to its biological activity through various interactions within biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₈O₂S |
| Molecular Weight | 180.22 g/mol |
| Functional Groups | Carboxylic acid, aromatic ring |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carboxylic acid group can form hydrogen bonds with target proteins, while the benzothiophene moiety can engage in π-π interactions with aromatic residues in proteins. Such interactions may modulate enzymatic activities and influence cellular pathways, particularly those involved in inflammation and cancer progression .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. For instance, studies have reported that it can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in the synthesis of pro-inflammatory mediators . The inhibitory concentration (IC50) values for related thiophene compounds suggest that structural modifications can enhance anti-inflammatory potency .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For example, it exhibited a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .
Case Studies
- Antioxidant Study : In a controlled experiment, this compound was tested for its ability to reduce oxidative stress markers in human cell lines. Results showed a significant decrease in reactive oxygen species (ROS) levels, supporting its role as an antioxidant .
- Anti-inflammatory Research : A study evaluated the compound's effect on COX enzyme activity using an enzyme-linked immunosorbent assay (ELISA). The results indicated that the compound reduced COX-2 levels significantly compared to untreated controls, suggesting its utility in managing inflammatory conditions .
- Antimicrobial Evaluation : The antimicrobial efficacy was assessed using the agar well diffusion method against common pathogens. The findings revealed that the compound exhibited notable antibacterial activity with MIC values comparable to standard antibiotics .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification to form derivatives critical for drug development. A 2024 study demonstrated efficient coupling with alcohols using carbodiimide-based reagents :
Reaction Conditions
| Reagent System | Solvent | Temperature | Yield |
|---|---|---|---|
| EDCI/DMAP | DCM | RT | 86% |
| DCC/HOBt | THF | 0°C→RT | 78% |
Key findings:
- Ethanol coupling produces methyl 6-methyl-1-benzothiophene-3-carboxylate
- Microwave-assisted methods reduce reaction times by 40% compared to conventional heating
- Steric hindrance from the 6-methyl group necessitates prolonged reaction times (8-12 hrs)
Amide Formation
The acid readily forms amides with primary/secondary amines, enabling bioactive molecule synthesis:
Representative Reaction
this compound + Benzylamine → N-Benzyl-6-methyl-1-benzothiophene-3-carboxamide
- Coupling agent: HATU/HOAt
- Base: DIPEA
- Solvent: DMF
- Yield: 92%
Biological studies show these amides exhibit IC₅₀ values <1 μM against kinase targets .
Ring Functionalization
Electrophilic aromatic substitution occurs at the electron-rich benzothiophene core:
Substitution Patterns
| Position | Electrophile | Product | Yield |
|---|---|---|---|
| 4 | Br₂ (Fe catalyst) | 4-Bromo derivative | 65% |
| 5 | HNO₃/H₂SO₄ | 5-Nitro derivative | 58% |
| 2 | ClSO₃H | 2-Sulfochloride | 71% |
X-ray crystallography confirms substitution occurs para to the methyl group in 82% of cases .
Decarboxylation Pathways
Thermal and catalytic decarboxylation produces valuable intermediates:
| Method | Conditions | Product | Yield |
|---|---|---|---|
| Pyrolysis | 220°C, Cu powder | 6-Methylbenzothiophene | 43% |
| Photocatalytic | Ru(bpy)₃²⁺, 450 nm LED | Same | 68% |
| Metal-catalyzed | Pd(OAc)₂, DMF, 120°C | Same | 89% |
Decarboxylation kinetics follow first-order behavior with Eₐ = 92 kJ/mol .
Redox Transformations
Controlled reductions preserve the benzothiophene core while modifying functionality:
Reduction Pathways
| Substrate | Reagent | Product | Selectivity |
|---|---|---|---|
| Acid | LiAlH₄ | 3-Hydroxymethyl derivative | 78% |
| Ethyl ester | DIBAL-H | Primary alcohol | 95% |
| Nitro derivative | H₂/Pd-C | Amino compound | Quant. |
XPS analysis confirms sulfur oxidation state remains unchanged during reductions .
Complexation Behavior
The compound acts as a polydentate ligand in coordination chemistry:
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu(II) | O,O-bidentate | Catalytic oxidation |
| Pd(II) | S,O-chelate | Cross-coupling catalysis |
| Ru(II) | π-S coordination | Photocatalysis |
Stability constants (log β): Cu²⁺ = 8.2 ± 0.3, Pd²⁺ = 10.1 ± 0.5 .This comprehensive analysis demonstrates this compound's versatility in organic synthesis. Recent advances in catalytic decarboxylation (89% yield) and Ru-mediated photocatalysis highlight its potential for creating complex molecular architectures. Ongoing research focuses on enantioselective transformations of its planar chiral derivatives .
Preparation Methods
Reaction Mechanism and Substrate Design
The palladium-catalyzed carbonylative cyclization of methyl(2-(alkynyl)phenyl)sulfane derivatives represents a robust method for constructing the benzothiophene core. As demonstrated by, this approach utilizes carbon monoxide (32 atm) and oxygen (from air) under palladium iodide (PdI₂) catalysis to form benzo[b]thiophene-3-carboxylic esters. For 6-methyl substitution, the starting material must incorporate a methyl group at the 5-position of the aryl ring (Figure 1A). The reaction proceeds via oxidative coupling, where the alkyne undergoes carbonylation to form a ketene intermediate, followed by cyclization to yield the ester.
Optimization of Reaction Conditions
Key parameters influencing yield include:
- Catalyst loading : A PdI₂:substrate molar ratio of 1:100–150 ensures optimal turnover (Table 1).
- Temperature : 80–100°C balances reaction rate and selectivity, with higher temperatures favoring electron-deficient substrates.
- Solvent : Methanol or ethanol facilitates esterification, while ionic liquids like BmimBF₄ improve catalyst recyclability.
Table 1: Yields of 6-Methyl-1-benzothiophene-3-carboxylate Esters Under Varied Conditions
| Substrate | R₁ | R₂ | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1a | H | Me | 80 | 80 |
| 1d | Me | H | 100 | 76 |
Ester Hydrolysis to Carboxylic Acid
The methyl ester intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl. For example, refluxing methyl 6-methyl-1-benzothiophene-3-carboxylate with 2M NaOH in ethanol (12 h, 80°C) achieves >95% conversion.
Cyclization of Thiophenol Derivatives
Friedel-Crafts Acylation Approach
Japanese patent JPS6335630B2 discloses a cyclization method employing thiophenol derivatives and α,β-unsaturated carbonyl compounds. For 6-methyl-1-benzothiophene-3-carboxylic acid, 5-methyl-2-mercaptobenzoic acid is reacted with acetyl chloride in the presence of AlCl₃ (Figure 1B). The reaction proceeds via electrophilic aromatic substitution, forming the benzothiophene ring with concurrent introduction of the carboxylic acid group.
Oxidative Cyclization
Alternative routes involve oxidative cyclization of diaryl sulfides. For instance, treating 2-(3-methylphenylthio)acrylic acid with iodine in DMF induces cyclization to the target compound, albeit in moderate yields (50–60%).
Functional Group Modification of Preexisting Benzothiophenes
Methylation and Oxidation
US patent US20030109570A1 describes the functionalization of 1-benzothiophene-3-carboxylic acid via electrophilic substitution. Nitration at the 6-position, followed by reduction to an amine and subsequent methylation (using CH₃I/K₂CO₃), yields the 6-methyl derivative. Oxidation of the 3-position methyl group (introduced via Friedel-Crafts alkylation) using KMnO₄/H₂SO₄ provides the carboxylic acid.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Pd-catalyzed cyclization | 80 | 99 | High |
| Friedel-Crafts acylation | 65 | 95 | Moderate |
| Oxidative cyclization | 55 | 90 | Low |
Industrial-Scale Synthesis and Process Optimization
Catalyst Recycling in Ionic Liquids
The use of ionic liquids (e.g., BmimBF₄) in palladium-catalyzed reactions enhances sustainability. As reported in, recycling the catalyst-ionic liquid mixture for five cycles retains 85% initial activity, reducing Pd waste by 70%.
Large-Scale Ester Hydrolysis
Pilot-scale hydrolysis of methyl 6-methyl-1-benzothiophene-3-carboxylate (1.12 mol scale) in MeOH/H₂O (3:1) with NaOH achieves 81% isolated yield after recrystallization.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms >99% purity, with LOD = 0.1%.
Q & A
Q. What are the common synthetic routes for 6-methyl-1-benzothiophene-3-carboxylic acid, and how can purity be ensured?
The compound is typically synthesized via the Gewald reaction , which involves cyclization of a ketone/aldehyde with a thiocarbonyl compound in the presence of a base (e.g., ethanolamine) under reflux in polar solvents like ethanol or methanol . Post-synthesis, purification is achieved through recrystallization (using solvents such as ethanol or hexane) or column chromatography (silica gel with ethyl acetate/hexane gradients) to isolate high-purity material. Purity validation requires HPLC (>95% purity) and NMR spectroscopy (1H/13C) to confirm structural integrity .
Q. How can researchers characterize the physicochemical properties of this compound?
Key characterization methods include:
- Spectroscopy : 1H/13C NMR for confirming substituent positions and molecular structure.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (CHOS; theoretical 206.27 g/mol).
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability.
- Solubility Studies : Testing in DMSO, ethanol, and aqueous buffers for biological assay compatibility .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screening should include:
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli), with ciprofloxacin as a positive control.
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) to assess IC values.
- Enzyme Inhibition : Fluorogenic substrates for target enzymes (e.g., kinases or proteases) .
Advanced Research Questions
Q. How do substituent modifications (e.g., methyl or carboxylate groups) influence reactivity and bioactivity?
The methyl group at position 6 enhances lipophilicity, potentially improving membrane permeability, while the carboxylate at position 3 allows for hydrogen bonding with biological targets. Systematic SAR studies can:
Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50 across studies) be resolved?
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use internal controls.
- Cell Line Heterogeneity : Validate results across multiple lines (e.g., PC-3 for prostate cancer vs. MCF-7).
- Metabolic Stability : Perform liver microsome assays to assess compound degradation .
Q. What strategies optimize reaction yields for derivatives under scaled-up conditions?
- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions.
- DOE (Design of Experiments) : Optimize parameters (temperature, solvent ratio, catalyst loading) via software like MODDE.
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .
Q. How can structure-activity relationships (SAR) guide the design of novel analogs?
- Fragment-Based Design : Synthesize analogs with incremental substitutions (e.g., 6-ethyl or 3-carboxamide).
- In Silico Screening : Use QSAR models (e.g., Schrödinger’s QikProp) to predict ADMET properties.
- Crystallography : Co-crystallize with target proteins (e.g., tubulin) to identify critical binding motifs .
Q. What mechanistic studies elucidate its anticancer or antimicrobial modes of action?
- Apoptosis Assays : Annexin V/PI staining and caspase-3 activation via flow cytometry.
- Autophagy Markers : LC3-II/LC3-I ratio analysis by western blot.
- Transcriptomics : RNA-seq to identify pathways (e.g., mTOR/p70S6K) perturbed in treated cells .
Methodological Notes
- Data Reproducibility : Report detailed reaction conditions (e.g., solvent purity, stirring rates) in supplementary materials.
- Ethical Compliance : Adhere to NIH guidelines for in vitro studies and avoid in vivo testing without IACUC approval.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
